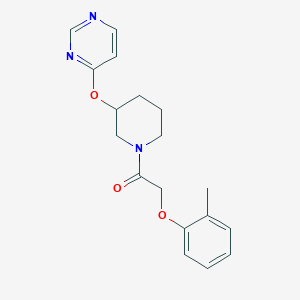

1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone

Description

Properties

IUPAC Name |

2-(2-methylphenoxy)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-14-5-2-3-7-16(14)23-12-18(22)21-10-4-6-15(11-21)24-17-8-9-19-13-20-17/h2-3,5,7-9,13,15H,4,6,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWPEXCSDZHGNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCCC(C2)OC3=NC=NC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone typically involves multiple steps, starting with the preparation of the pyrimidin-4-yloxy and o-tolyloxy precursors. These precursors are then reacted under controlled conditions to form the final compound. Common reaction conditions include the use of strong bases or acids, high temperatures, and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has shown promise in biological studies, particularly in the investigation of enzyme inhibitors and receptor modulators.

Medicine: The compound's derivatives may have therapeutic potential, with research exploring their use in treating various diseases, such as cancer and inflammatory disorders.

Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor modulator, or signaling pathway activator, depending on its derivatives and the biological context.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes, leading to therapeutic effects.

Receptor Modulation: It can modulate the activity of various receptors, influencing cellular responses and signaling pathways.

Signaling Pathways: The compound may activate or inhibit key signaling pathways, affecting cellular functions and disease progression.

Comparison with Similar Compounds

Pyrimidinamine Derivatives: These compounds share the pyrimidin-4-yloxy group and are known for their fungicidal and pesticidal properties.

Indole Derivatives: Compounds containing the indole nucleus exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Piperidine Derivatives: Piperidine-based compounds are used in various pharmaceutical and industrial applications due to their chemical versatility.

Biological Activity

1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a compound of increasing interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring connected to a piperidine moiety and an o-tolyloxy group via an ethanone linker. Its molecular formula is , with a molecular weight of 300.35 g/mol. The structural components suggest potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is hypothesized to act as an allosteric modulator for certain muscarinic acetylcholine receptors, which are implicated in various neurological functions. Additionally, it may influence pathways associated with cancer cell proliferation and inflammation.

Antitumor Activity

Research indicates that derivatives of pyrimidine compounds often exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit the proliferation of breast cancer cells, particularly in triple-negative breast cancer (TNBC) models such as MDA-MB-231 .

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Similar pyrimidine derivatives have demonstrated effectiveness against various bacterial strains, suggesting that 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone could possess similar capabilities against pathogens like Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Compounds containing piperidine and pyrimidine structures have been linked to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests that 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone may also exhibit these properties, warranting further investigation.

Research Findings and Case Studies

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., o-tolyloxy protons at δ 6.8–7.2 ppm; piperidine protons at δ 3.0–3.5 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ expected at m/z ~397.4).

- IR spectroscopy : C=O stretch (~1700 cm⁻¹) and ether linkages (~1250 cm⁻¹) .

How can rotational isomerism-induced NMR data contradictions be resolved?

Q. Advanced

- Variable-temperature NMR : Identify coalescence temperatures to distinguish dynamic isomers.

- Computational modeling : DFT calculations (e.g., Gaussian) predict stable conformers and coupling constants .

Positional isomers in analogous compounds (e.g., pyridine vs. pyrimidine derivatives) require careful assignment .

What biological targets are plausible for this compound?

Q. Basic

- Kinase inhibition : Pyrimidine derivatives often target ATP-binding pockets in kinases .

- Antimicrobial activity : Structural analogs show efficacy against bacterial efflux pumps .

- CNS targets : Piperidine moieties may interact with neurotransmitter receptors .

How to design SAR studies to improve target selectivity?

Q. Advanced

- Substituent variation : Modify o-tolyloxy groups (e.g., electron-withdrawing substituents) to alter binding affinity.

- Molecular docking : Use software (AutoDock, Schrödinger) to predict interactions with PfCDPK4 or similar enzymes .

- In vitro assays : Compare IC₅₀ values across analogs to identify critical functional groups .

What stability considerations apply during storage?

Q. Basic

- Light sensitivity : Store in amber vials to prevent photodegradation.

- Hygroscopicity : Desiccate under argon or vacuum.

- Temperature : Long-term storage at –20°C, as seen in radioligand protocols .

How to address discrepancies between in vitro and in vivo activity data?

Q. Advanced

- Metabolic profiling : LC-MS/MS identifies metabolites that reduce bioavailability.

- Formulation optimization : Use liposomal encapsulation or PEGylation to enhance solubility and half-life.

- Pharmacokinetic modeling : Allometric scaling from rodent data predicts human dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.